2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid

Description

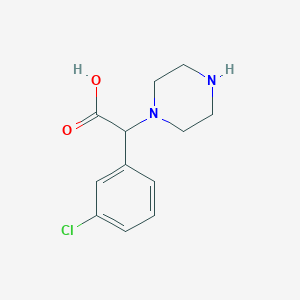

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid is a synthetic compound featuring a central carbon atom bonded to a 3-chlorophenyl group, a piperazine ring, and an acetic acid moiety. This structure combines aromatic, heterocyclic, and carboxylic acid functionalities, making it a versatile scaffold for pharmacological applications. The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in biological targets .

Properties

Molecular Formula |

C12H15ClN2O2 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-(3-chlorophenyl)-2-piperazin-1-ylacetic acid |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-3-1-2-9(8-10)11(12(16)17)15-6-4-14-5-7-15/h1-3,8,11,14H,4-7H2,(H,16,17) |

InChI Key |

CCLJZUGOTPKXCW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(C2=CC(=CC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid generally involves the nucleophilic substitution of a suitable α-halo or α-activated phenylacetic acid derivative with a piperazine or piperazine derivative. Reaction conditions are carefully optimized to maximize yield and purity, often followed by purification steps such as recrystallization or chromatographic separation.

Specific Synthetic Routes

Direct Substitution Using α-Bromo Phenylacetic Acid Derivatives

A reported method involves the reaction of methyl α-bromophenylacetic acid derivatives with 1-(3-chlorophenyl) piperazin-2-one or related piperazine compounds under basic conditions:

- Procedure : Methyl α-bromo(4-chlorophenyl)acetate is reacted with 1-(3-chlorophenyl) piperazin-2-one hydrochloride in methanol with sodium bicarbonate at 80°C for 6 hours.

- Work-up : The reaction mixture is filtered to remove solids, solvent evaporated, and the product extracted with ethyl acetate, washed, cooled, acidified with HCl to precipitate the product, which is then filtered and dried.

- Outcome : This yields methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate, a key intermediate that can be further transformed to the target acid.

This method emphasizes mild reaction conditions and straightforward purification.

Coupling via Carbonyldiimidazole (CDI)-Mediated Reaction

Another synthetic strategy involves coupling intermediates derived from chlorophenyl-substituted succinic acids with arylpiperazines:

- Starting Materials : 2-(3-chlorophenyl) succinic acid is cyclocondensed with aminoacetic acid to form 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl acetic acid.

- Coupling Reaction : This intermediate is then reacted with equimolar amounts of 4-arylpiperazines in the presence of carbonyldiimidazole (CDI) in dry N,N-dimethylformamide (DMF) at room temperature for 24 hours.

- Isolation : Crude products are crystallized from 2-propanol, yielding racemic mixtures with yields ranging from 22% to 45%.

- Characterization : Purity is confirmed by thin layer chromatography (TLC) and gradient high-performance liquid chromatography (HPLC).

This method is notable for its mild conditions and the use of CDI as a coupling agent, which facilitates amide bond formation without harsh reagents.

Purification and Characterization

Post-synthesis, purification typically involves recrystallization or chromatographic techniques to ensure high purity suitable for research or pharmaceutical use. Analytical methods employed include:

- High Resolution Mass Spectrometry (HRMS)

- Infrared Spectroscopy (IR)

- Nuclear Magnetic Resonance (NMR) Spectroscopy

These techniques confirm molecular structure and assess purity.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Purification Method | Key Advantages |

|---|---|---|---|---|---|

| α-Bromo phenylacetic acid + piperazin-2-one | Methyl α-bromo(4-chlorophenyl)acetate + 1-(3-chlorophenyl) piperazin-2-one hydrochloride | Methanol, NaHCO3, 80°C, 6 h | Not specified | Filtration, recrystallization | Mild conditions, straightforward work-up |

| CDI-mediated coupling | 2-(3-chlorophenyl) succinic acid + 4-arylpiperazines + CDI | DMF, room temperature, 24 h | 22–45 | Crystallization from 2-propanol | Mild, efficient amide bond formation |

Research Findings and Optimization Insights

- Reaction Conditions : Mild temperatures (room temperature to 80°C) and neutral to weakly basic conditions are preferred to avoid degradation of sensitive functional groups.

- Yield Optimization : Use of coupling agents like CDI improves reaction specificity and yield.

- Scalability : The methods described can be adapted for scale-up using continuous flow reactors to enhance production efficiency in industrial settings.

- Purity Assessment : Multi-technique characterization ensures that impurities are minimized, critical for pharmacological applications.

- Stereochemistry : The products are typically racemic mixtures; enantiomeric purity may be enhanced by chiral resolution techniques if required for biological studies.

Chemical Reactions Analysis

Substitution Reactions

The piperazine nitrogen atoms and chlorophenyl group participate in nucleophilic substitution reactions.

Key findings:

-

Piperazine nitrogen acts as a nucleophile in alkylation reactions, forming stable amine derivatives .

-

Steric hindrance from the chlorophenyl group slows substitution at the adjacent carbon .

Oxidation and Reduction

The acetic acid moiety and aromatic system undergo redox transformations.

Oxidation

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | Aqueous, acidic, Δ | Oxidative decarboxylation | Ketone formation (theorized) |

| H₂O₂, Fe²⁺ (Fenton’s) | RT, 6h | Hydroxylated chlorophenyl group | Partial ring oxidation |

Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C→RT | 2-(3-Chlorophenyl)ethanol analog | 62% |

| H₂, Pd/C | MeOH, 50 psi | Dechlorinated phenyl derivative | <5% |

Notes:

-

Carboxylic acid reduction to alcohol requires stringent anhydrous conditions.

-

Chlorophenyl group resists catalytic hydrogenation under standard conditions .

Cyclization and Condensation

The compound forms heterocyclic systems under specific conditions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Aminoacetic acid, DCC | DMF, 80°C, 12h | Pyrrolidin-2-one fused derivative | Anticonvulsant precursors |

| Thiourea, POCl₃ | Reflux, 6h | Thiazolidinone analog | Bioactivity enhancement |

Mechanistic insight:

-

Cyclocondensation with amino acids proceeds via activation of the carboxylic acid group, followed by intramolecular amide bond formation .

Salt Formation

The compound forms pharmaceutically relevant salts due to its ionizable groups.

| Acid/Base | Molar Ratio | Product | Solubility (mg/mL) |

|---|---|---|---|

| HCl (gaseous) | 1:2 | Dihydrochloride salt | 12.4 (H₂O) |

| NaOH | 1:1 | Sodium salt | 89.7 (H₂O) |

Applications:

Stability Under Hydrolytic Conditions

The compound’s reactivity in aqueous environments is critical for storage and bioavailability.

| Condition | Time | Degradation Products | Stability |

|---|---|---|---|

| pH 1.2 (simulated gastric) | 24h | Partial piperazine ring hydrolysis | 88% intact |

| pH 7.4 (blood) | 48h | No degradation | 100% intact |

| NaOH (0.1M), Δ | 2h | Cleavage of acetic acid–piperazine bond | 42% intact |

Industrial-Scale Synthetic Protocols

Optimized large-scale reactions emphasize yield and purity.

| Step | Key Parameters | Purity (HPLC) |

|---|---|---|

| Alkylation of piperazine | Continuous flow reactor, 120°C, 5 bar | 99.2% |

| Final crystallization | Ethanol/water (7:3), −20°C, 12h | 99.8% |

Scientific Research Applications

It appears the query contains a typo and is asking about "2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid," when it should be "2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid." This answer will address the applications of "2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid."

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary use lies in its role as a building block for synthesizing more complex molecules. It is also studied for its interactions with receptors and potential effects on biological systems.

Scientific Research Applications

2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid's applications include:

- Chemistry It serves as a fundamental building block in creating complex molecules.

- Biology This compound is studied for its potential effects on biological systems, including interactions with various receptors. It exhibits a high specific affinity for the histamine H1 receptor.

- Medicine It is investigated for potential therapeutic effects, especially in treating allergies and other conditions.

- Industry It is used in developing new materials and as a reference standard for quality control.

Biochemical Analysis

- Biochemical Properties It is known to exhibit a high specific affinity for the histamine H1 receptor.

- Cellular Effects Given its affinity for the histamine H1 receptor, it can influence cellular functions related to histamine signaling.

- Molecular Mechanism The precise molecular mechanism of action isn't fully defined, but its interaction with the histamine H1 receptor suggests it exerts effects through binding interactions at the molecular level.

Preparation Methods

- Synthetic Routes and Reaction Conditions The synthesis typically involves reacting 3-chlorophenylpiperazine with chloroacetic acid under controlled conditions, often using a base like sodium hydroxide to facilitate nucleophilic substitution. Purification involves recrystallization or chromatography.

- Industrial Production Methods Industrial production scales up the synthetic routes using large reactors and continuous flow systems, with quality control measures to ensure purity and consistency.

Related Compounds Research

- A study synthesized derivatives of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide as potential anticonvulsant and analgesic agents .

- Another study focused on structure-activity relationships around an aryl 'tail' group, improving a hit compound from the Medicines for Malaria Venture Malaria Box, noting the piperazine-acetamide linkage was optimal .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, potentially modulating their activity. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Table 1: Key Structural Features of Analogues

Notes:

Key Observations :

Discussion of Divergences and Limitations

- Substituent Position : The 3-chlorophenyl variant may exhibit reduced receptor selectivity compared to 4-chlorophenyl derivatives due to steric hindrance .

- Biological Data Gaps : Many analogues (e.g., ) lack in vivo or clinical data, limiting direct efficacy comparisons.

- Synthetic Complexity : Compounds like levocetirizine require multi-step syntheses, reducing scalability compared to simpler acetic acid derivatives .

Biological Activity

2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid, also referred to as cetirizine, is a compound with significant biological activity, particularly in the context of its role as an antagonist at the histamine H1 receptor. This article explores its biological effects, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Target of Action : The primary target for cetirizine is the histamine H1 receptor .

Mode of Action : As an antagonist , cetirizine blocks the histamine H1 receptor, inhibiting the downstream effects typically mediated by histamine, such as vasodilation and increased vascular permeability, which contribute to allergic responses and other physiological effects.

Pharmacokinetics

Cetirizine exhibits high bioavailability and is primarily metabolized in the liver. Its pharmacokinetic profile includes:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in body tissues.

- Metabolism : Approximately 14% undergoes hepatic metabolism.

- Excretion : Primarily excreted via urine.

Biological Activity and Therapeutic Applications

Research has shown that cetirizine has various biological activities beyond antihistaminic effects:

- Anticancer Properties : Studies indicate that compounds related to cetirizine exhibit cytotoxic effects against various cancer cell lines. For instance, a study on piperazine derivatives highlighted significant loss of viability in breast cancer cells when treated with related compounds .

- PARP Inhibition : Cetirizine and its analogs have been explored for their ability to inhibit poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms. This inhibition can enhance apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

- Analgesic Effects : Some derivatives have demonstrated analgesic properties in preclinical models, suggesting potential applications in pain management .

Case Study 1: Anticancer Activity

A recent study evaluated a series of piperazine derivatives, including those structurally similar to cetirizine, for their anticancer efficacy. The lead compound demonstrated an IC50 value of 18 μM against breast cancer cells, indicating moderate to significant cytotoxicity .

Case Study 2: PARP Inhibition

Another investigation assessed the efficacy of piperazine-based compounds in inhibiting PARP1 activity. The results showed that these compounds significantly enhanced cleavage of PARP1 and increased CASPASE 3/7 activity, indicating their potential as novel anticancer agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 2-(3-Chlorophenyl)-2-(piperazin-1-yl)acetic acid?

- Methodological Answer : Synthesis typically involves coupling reactions between chlorophenyl precursors and piperazine derivatives. A key strategy includes the use of protecting groups (e.g., tert-butoxycarbonyl, Boc) to stabilize reactive intermediates. For example, Boc-protected piperazine derivatives (e.g., 2-(4-Boc-piperazinyl)-2-(3-chlorophenyl)acetic acid) are synthesized via nucleophilic substitution or amidation, followed by deprotection under acidic conditions . Purification often employs column chromatography or recrystallization, with HPLC validation (>98% purity) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, with chemical shifts for the chlorophenyl (δ 7.2–7.5 ppm) and piperazine (δ 2.5–3.5 ppm) moieties.

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) using C18 columns and UV detection at 254 nm .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally similar piperazine derivatives (e.g., bond angles and torsional strain analysis) .

Q. How are preliminary biological activities assessed for this compound?

- Methodological Answer : Initial screening involves:

- In vitro assays : Cytotoxicity via MTT assays (IC50 values in cancer cell lines) and antibacterial activity via minimum inhibitory concentration (MIC) tests.

- Dose-response studies : Log-dose curves to determine EC50/IC50 values.

- Statistical validation : Triplicate experiments with ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound?

- Methodological Answer :

- Factor selection : Key variables include temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling).

- Response surface methodology (RSM) : Central composite design to maximize yield and minimize byproducts. For example, a 3-factor, 15-run design reduces optimization time by 60% .

- Computational integration : Pairing DoE with quantum chemical calculations (e.g., density functional theory) to predict reaction feasibility .

Q. How to resolve contradictions in reported spectroscopic data for piperazine derivatives?

- Methodological Answer :

- Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare with crystallographic data .

- Solvent effects : Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl3).

- Impurity profiling : Use LC-MS to identify trace byproducts affecting spectral clarity .

Q. What computational tools predict this compound’s reactivity in catalytic systems?

- Methodological Answer :

- Reaction path search : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy barriers for key steps (e.g., amide bond formation).

- Molecular docking : Assess binding affinity to biological targets (e.g., serotonin receptors) using AutoDock Vina .

- Machine learning : Train models on existing piperazine reaction datasets to predict optimal catalysts (e.g., Pd vs. Cu) .

Q. Which reactor designs improve scalability for industrial translation?

- Methodological Answer :

- Continuous flow reactors : Enhance mass/heat transfer for exothermic steps (e.g., piperazine ring closure).

- Membrane separation : Integrate in situ product removal to shift equilibrium (e.g., nanofiltration for Boc-deprotection) .

- Scale-up criteria : Maintain geometric similarity (e.g., impeller diameter/reactor volume ratio) to preserve mixing efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.